![molecular formula C17H11N3O3 B6510772 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931697-54-0](/img/structure/B6510772.png)
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
8-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of 8-methyl-2H-chromen-2-one with appropriate reagents to introduce the oxadiazole and pyridine moieties.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound typically involves multi-step protocols:
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Step 1: Formation of the coumarin (chromen-2-one) backbone via Knoevenagel condensation of salicylaldehyde derivatives with β-keto esters under acidic conditions .
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Step 2: Introduction of the oxadiazole ring through cyclization. One common method involves reacting amidoximes with activated carbonyl groups (e.g., bromoacetyl derivatives). For example:
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Step 3: Functionalization of the pyridinyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Example Reaction Conditions:
Reaction Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Oxadiazole formation | Amidoxime, DMF, 80°C, 12 h | 65–78% | |
Pyridinyl coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, reflux | 55–70% |
Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety participates in:
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Nucleophilic Substitutions: The N–O bond can cleave under acidic or basic conditions. For instance, treatment with NH₃/EtOH yields open-chain amidoxime derivatives .
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Cycloadditions: Acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles .
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Coordination Chemistry: The pyridinyl nitrogen and oxadiazole oxygen atoms serve as ligands for transition metals (e.g., Cu(II), Au(I)), forming complexes with potential catalytic or medicinal applications .
Key Reaction:
Oxadiazole+Nitrile OxideΔTriazolo-oxadiazole Derivative(Yield: 60%)[12]
Functionalization of the Chromenone Core
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Electrophilic Substitution: The electron-rich aromatic ring undergoes halogenation (e.g., bromination at C-6) using NBS in CCl₄ .
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Methyl Group Oxidation: The 8-methyl substituent is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ .
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Ring-Opening Reactions: Strong bases (e.g., NaOH/EtOH) cleave the lactone ring, forming water-soluble carboxylates .
Example Oxidation Data:
Substrate | Oxidizing Agent | Product | Yield |
---|---|---|---|
8-Methyl chromenone | KMnO₄, H₂SO₄, 60°C | 8-Carboxy chromenone | 45% |
Pyridinyl Group Modifications
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Quaternization: Reacts with methyl iodide to form N-methylpyridinium salts, enhancing solubility .
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Metal Coordination: Participates in π-π stacking and hydrogen bonding in crystal lattices, as observed in X-ray studies .
Catalytic and Solvent Effects
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Microwave-Assisted Synthesis: Reduces reaction times (e.g., oxadiazole formation from 12 h to 10 min under MWI) .
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Solvent-Free Conditions: Improves yields in cyclization steps (e.g., grindstone chemistry) .
Stability and Degradation
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Photodegradation: UV exposure induces cleavage of the oxadiazole ring, forming nitrile and carbonyl byproducts .
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Acidic Hydrolysis: Degrades into coumarin-3-carboxylic acid and pyridinylamidoxime under HCl/EtOH .
Comparative Reactivity Table
Reaction Type | Chromenone Core | Oxadiazole Ring | Pyridinyl Group |
---|---|---|---|
Electrophilic substitution | High (C-6, C-8) | Low | Moderate (C-2, C-4) |
Nucleophilic attack | Low | High (N–O bond) | Low |
Oxidation | Moderate (methyl → COOH) | Resistant | Resistant |
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has shown potential in various assays, including antimicrobial and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Its ability to modulate biological pathways can make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as organic semiconductors and dyes. Its unique properties can contribute to the development of innovative products.
Mechanism of Action
The mechanism by which 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit various biological activities.
Imidazole Containing Compounds: These compounds also contain heterocyclic moieties and have therapeutic potential.
Oxadiazole Derivatives: Compounds with oxadiazole motifs are known for their diverse biological activities.
Uniqueness: 8-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one stands out due to its specific combination of chromen-2-one, oxadiazole, and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure combines a chromenone core with a pyridinyl-oxadiazole moiety, which imparts significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H11N3O3 with a molecular weight of approximately 305.29 g/mol. The compound features a chromenone structure that enhances its stability and reactivity due to the presence of nitrogen-containing rings.
Property | Value |
---|---|
Molecular Formula | C17H11N3O3 |
Molecular Weight | 305.29 g/mol |
CAS Number | 931697-54-0 |
Anticancer Properties
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity by targeting various enzymes involved in cancer proliferation. The oxadiazole moiety in this compound may inhibit key proteins such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .
Mechanisms of Action:
- Enzyme Inhibition : The compound may inhibit enzymes that contribute to tumor growth.
- Apoptosis Induction : It could promote programmed cell death in cancerous cells through modulation of signaling pathways.
Antimicrobial Activity
This compound has shown potential antimicrobial properties against various bacterial and fungal strains. Studies suggest that the specific arrangement of functional groups enhances its interaction with microbial targets .
Target Spectrum:
- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Infections : Demonstrated antifungal activity in preliminary studies.
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory properties. Research indicates that similar oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
- Anticancer Efficacy Study :
- Antimicrobial Testing :
Properties
IUPAC Name |
8-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10-3-2-4-12-9-13(17(21)22-14(10)12)16-19-15(20-23-16)11-5-7-18-8-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECVZRQNCRDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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